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Introduction
Bromotrifluoromethane (CBrF3), also known as Halon 1301, is a haloalkane with significant

historical applications, notably as a fire suppressant. Its unique physicochemical properties,

stemming from the presence of both bromine and fluorine atoms, make it a molecule of interest

for spectroscopic characterization. This technical guide provides a comprehensive overview of

the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for

CBrF3. The information is presented to be a valuable resource for researchers and

professionals in various scientific fields.

Spectroscopic Data
The spectroscopic data for bromotrifluoromethane provides critical insights into its molecular

structure, vibrational modes, and fragmentation patterns. The following tables summarize the

key quantitative data obtained from infrared spectroscopy, and mass spectrometry. While

experimental NMR data for CBrF3 is not readily available in the public domain, typical chemical

shift ranges for similar fluorinated and brominated carbons are provided for reference.

Infrared (IR) Spectroscopy
Table 1: Infrared Absorption Data for CBrF3
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Wavenumber (cm⁻¹) Assignment

1208 C-F asymmetric stretch

1101 C-F symmetric stretch

775 C-Br stretch

547 CF3 deformation

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)
Table 2: Mass Spectrometry Fragmentation Data for CBrF3 (Electron Ionization)

m/z Relative Intensity Assignment

69 100 [CF3]+

129 35 [CBrF2]+ (⁷⁹Br)

131 34 [CBrF2]+ (⁸¹Br)

50 9 [CF2]+

79 7 [Br]+

81 7 [Br]+

148 5 [CBrF3]+ (⁷⁹Br, M+)

150 5 [CBrF3]+ (⁸¹Br, M+)

Data sourced from the NIST Chemistry WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the compilation of this guide, specific experimental ¹³C and ¹⁹F NMR data for CBrF3 were

not found in the reviewed literature. However, based on established principles of NMR

spectroscopy and data for analogous compounds, the expected chemical shift ranges are

presented below.
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Table 3: Predicted NMR Chemical Shift Ranges for CBrF3

Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity J-Coupling (Hz)

¹³C 110 - 130 Quartet ¹J(C-F) ≈ 250-350

¹⁹F
-60 to -80 (relative to

CFCl₃)
Singlet -

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of

bromotrifluoromethane.

Infrared (IR) Spectroscopy
Objective: To obtain the gas-phase infrared spectrum of CBrF3 to identify its characteristic

vibrational modes.

Methodology:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell

(typically 10 cm path length) and a mercury-cadmium-telluride (MCT) detector is used.

Sample Preparation: Gaseous CBrF3 is introduced into the evacuated gas cell to a pressure

of approximately 10-20 torr.

Data Acquisition:

A background spectrum of the evacuated gas cell is recorded.

The sample spectrum is then recorded.

The instrument is typically purged with dry nitrogen to minimize interference from

atmospheric water and carbon dioxide.

Data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of at least 1 cm⁻¹.
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Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the

sample spectrum against the background spectrum.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation

pattern of CBrF3 under electron ionization.

Methodology:

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer,

coupled with an electron ionization (EI) source is utilized.

Sample Introduction: Gaseous CBrF3 is introduced into the ion source via a direct inlet

system or as the eluent from a gas chromatograph.

Ionization: The sample is bombarded with electrons at a standard energy of 70 eV.

Data Acquisition:

The mass analyzer is scanned over a mass range of m/z 10 to 200.

The ion source temperature is maintained at approximately 200-250 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately

a 1:1 ratio) is used to confirm the presence of bromine in the fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹³C and ¹⁹F NMR spectra of CBrF3 to determine the chemical shifts and

coupling constants.

Methodology:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.
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Sample Preparation:

For a gaseous sample, CBrF3 can be condensed into a thick-walled NMR tube containing

a deuterated solvent (e.g., chloroform-d, acetone-d6) at low temperature. The tube is then

sealed.

Alternatively, the analysis can be performed in the gas phase using a specialized high-

pressure NMR tube.

Data Acquisition for ¹³C NMR:

A standard proton-decoupled ¹³C NMR experiment is performed.

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the

low natural abundance of ¹³C and the expected quartet splitting from the three fluorine

atoms.

Data Acquisition for ¹⁹F NMR:

A standard ¹⁹F NMR experiment is performed.

A reference standard, such as CFCl₃, is used either internally or externally to calibrate the

chemical shift scale to 0 ppm.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of CBrF3.
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Workflow for Spectroscopic Analysis of CBrF3
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of CBrF3.

This guide provides a foundational understanding of the spectroscopic characteristics of

bromotrifluoromethane. The presented data and protocols are intended to aid researchers in

the identification and characterization of this and similar halogenated compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of Bromotrifluoromethane
(CBrF3): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217167#spectroscopic-data-ir-nmr-mass-of-cbrf3]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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